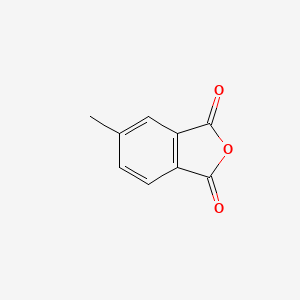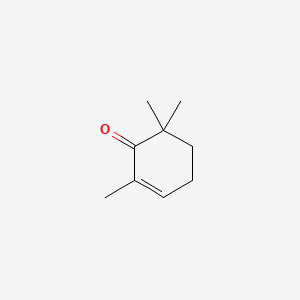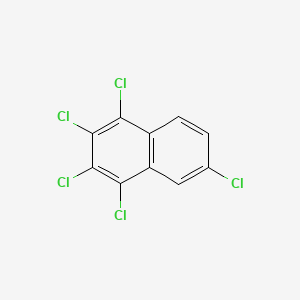
1,2,3,4,6-Pentachloronaphthalene
Descripción general
Descripción
1,2,3,4,6-Pentachloronaphthalene is a chemical compound with the formula C10H3Cl5. It is a pale-yellow to white solid or powder with an aromatic odor .
Molecular Structure Analysis
The molecular structure of this compound consists of a naphthalene core with five chlorine atoms substituted at the 1, 2, 3, 4, and 6 positions . The molecular weight of this compound is 300.396 .Physical and Chemical Properties Analysis
This compound has a molecular weight of 300.396. It is a pale-yellow or white solid or powder with an aromatic odor. It has a boiling point of 636°F and a melting point of 248°F. It is insoluble in water and has a specific gravity of 1.67 .Aplicaciones Científicas De Investigación
Synthesis and Characterization
1,2,3,4,6-Pentachloronaphthalene has been a subject of research in the context of its synthesis and characterization. Improved methods for the preparation of polychloronaphthalenes, including this compound, have been reported. These methods have allowed for the generation of sufficient quantities for complete physicochemical characterization, including X-ray crystallographic analysis in some cases (Auger et al., 1993).
Environmental Analysis
Research has also been conducted on the analysis of tetra- and pentachloronaphthalenes, including this compound, in environmental samples like fly ash. Methods such as gas chromatography/mass spectrometry have been employed for this purpose, helping to identify specific isomers and their abundance in environmental samples (Imagawa et al., 1993).
Toxicology and Environmental Contamination
Studies have identified this compound in various environmental contexts, including in polychlorinated biphenyl samples and its potential links to environmental incidents. These studies highlight the importance of understanding the environmental and toxicological impact of such compounds (Roach & Pomerantz, 1974).
Degradation Studies
Research has explored the degradation of chloronaphthalenes, including this compound, using various methods like Fe–Al composite oxides. Understanding the degradation pathways and mechanisms is crucial for environmental remediation strategies (Liu et al., 2017).
Environmental and Human Health Impact
Several studies have investigated the presence and impact of chloronaphthalenes, including this compound, in both environmental samples and human tissues. These studies are important for assessing the environmental persistence and potential health risks associated with these compounds (Williams et al., 1993).
Safety and Hazards
Propiedades
IUPAC Name |
1,2,3,4,6-pentachloronaphthalene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H3Cl5/c11-4-1-2-5-6(3-4)8(13)10(15)9(14)7(5)12/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAOLNVSMVTYGDA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)C(=C(C(=C2Cl)Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H3Cl5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20871456 | |
| Record name | 1,2,3,4,6-Pentachloronaphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20871456 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
67922-26-3 | |
| Record name | Naphthalene, 1,2,3,4,6-pentachloro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067922263 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,2,3,4,6-Pentachloronaphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20871456 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: The research primarily focuses on the degradation of 1,2,3,4-tetrachloronaphthalene (CN-27). How is 1,2,3,4,6-pentachloronaphthalene (CN-50) relevant to this study?
A: The study observes the formation of CN-50 as a byproduct during the dechlorination of CN-27 over Fe-Al composite oxides. [] This suggests that while hydrodechlorination is the dominant reaction pathway, a reverse chlorination process also occurs under the experimental conditions. This finding highlights the complex reaction mechanisms involved in the degradation of polychlorinated naphthalenes (PCNs) and the potential for the formation of more highly chlorinated congeners even during dechlorination processes.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


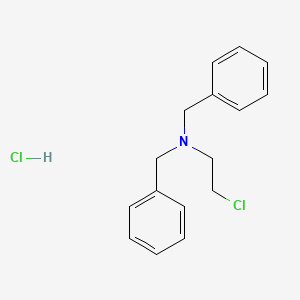
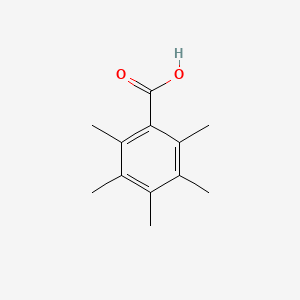
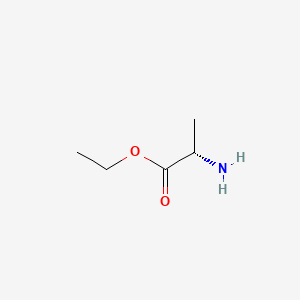
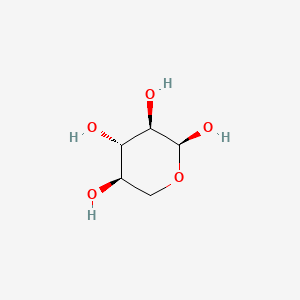


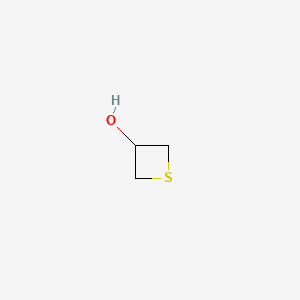
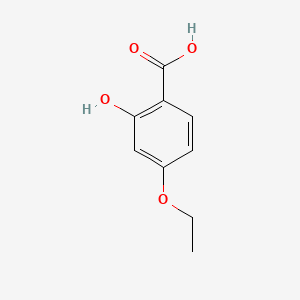
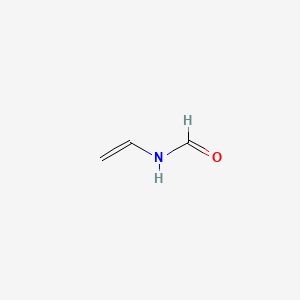
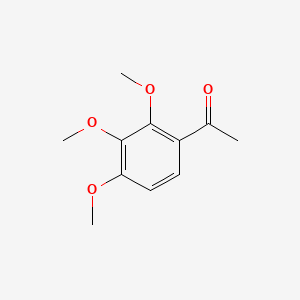
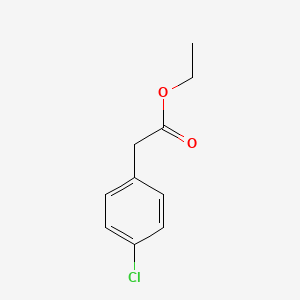
![1-Chloro-4-[(2-chloroethyl)thio]benzene](/img/structure/B1346925.png)
